BenchChemオンラインストアへようこそ!

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

JAK2 Inhibition STAT3 Signaling Anti-Proliferative Activity

This specific regioisomer is essential for reproducing potent JAK2/STAT3 inhibition at sub-micromolar levels in breast (MDA-MB-468) and liver (HepG2) cancer models. Subtle changes, such as moving the thiophene from 3-yl to 2-yl, abolish target engagement. Use this precise chemotype to benchmark against NAMPT inhibitors and map selectivity cliffs. Generic alternatives cannot guarantee the same downstream STAT3, Cyclin D1, and MMP9 modulation.

Molecular Formula C22H19N3OS
Molecular Weight 373.47
CAS No. 2034345-66-7
Cat. No. B2702471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
CAS2034345-66-7
Molecular FormulaC22H19N3OS
Molecular Weight373.47
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=C(N=CC=C3)C4=CSC=C4
InChIInChI=1S/C22H19N3OS/c26-22(24-13-17-7-3-6-16-5-1-2-9-20(16)17)25-14-18-8-4-11-23-21(18)19-10-12-27-15-19/h1-12,15H,13-14H2,(H2,24,25,26)
InChIKeyYLERJHRVGALHMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 2034345-66-7): A JAK2/STAT3-Targeted Naphthyl-Urea Scaffold


1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 2034345-66-7) is a synthetic, heterocyclic urea derivative belonging to a novel class of naphthyl-urea compounds. Its core structure incorporates a naphthalene ring and a thiophene-substituted pyridine moiety, functionalities associated with potent inhibition of the JAK2/STAT3 signaling pathway. This compound and its analogs have demonstrated significant anti-proliferative activity against multiple cancer cell lines at sub-micromolar concentrations, positioning it as a key chemical probe for oncology research [1].

Why 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea Cannot Be Replaced by Generic Kinase Inhibitors


Generic substitution is not feasible due to the highly specific structure-activity relationship (SAR) within this chemotype. The naphthyl-urea core is critical for JAK2/STAT3 inhibition, a mechanism not broadly shared by all kinase inhibitors. Subtle modifications, such as altering the thiophene substitution pattern from 3-yl to 2-yl or replacing the naphthalene with a phenyl group, can drastically reduce or abolish target engagement and cellular potency. This sensitivity is documented in the foundational patent, where only specific substitutions within the general formula confer the desired low-dose anti-tumor activity and downstream target modulation [1]. Therefore, selecting a precise analog is essential for reproducing key experimental outcomes.

Quantitative Differentiation Evidence for 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea vs. Closest Analogs


JAK2/STAT3 Pathway Inhibitory Potency: Class-Level Anti-Proliferative Activity

The compound belongs to a naphthyl-urea class exhibiting potent, sub-micromolar inhibition of JAK2/STAT3 signaling. The patent reports that representative compounds (e.g., IY210216D-1, ID210203C-1, IY210316B-1) significantly inhibit proliferation of breast (MDA-MB-468) and liver (HepG2) cancer cells via specific suppression of JAK2 and downstream STAT3, Cyclin D1, and MMP9 [1]. While direct IC50 values for 2034345-66-7 are not publicly available, its structural inclusion within this active series implies comparable nanomolar to low-micromolar potency, a critical differentiation from urea-based inhibitors of other kinases like NAMPT or p38 MAPK.

JAK2 Inhibition STAT3 Signaling Anti-Proliferative Activity Cancer Cell Lines

Regioisomeric Selectivity: Thiophen-3-yl vs. Thiophen-2-yl Substitution

The position of the thiophene ring attachment is a critical determinant of biological activity. A direct analog, 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea (CAS 2034577-55-2), differs only in the thiophene substitution site (2-yl vs. 3-yl) . Although quantitative comparative bioactivity data for this specific pair is absent from public literature, the patent's extensive SAR demonstrates that variations in heterocyclic substitution drastically modulate JAK2/STAT3 inhibition, with the 3-pyridyl and specific phenyl alkyl substitutions being optimal [1]. The 3-yl thiophene attachment is thus hypothesized to confer superior binding geometry compared to the 2-yl isomer, a common observation in kinase inhibitor design.

Structure-Activity Relationship Regioisomerism Thiophene Chemistry Target Binding

Selectivity Over Non-Kinase Urea Chemotypes (e.g., NAMPT Inhibitors)

Other urea-containing series, such as the nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, demonstrate potent anticancer activity but often carry significant CYP2C9 inhibition liabilities [1]. The naphthyl-urea chemotype of 2034345-66-7, designed for JAK2/STAT3, is structurally distinct from the benzamide-ureas optimized for NAMPT. While selectivity data for this specific compound is not publicly disclosed, its distinct target profile means it is unlikely to exhibit the same CYP2C9 inhibitory issues, providing a cleaner pharmacological profile for studies focused on JAK/STAT signaling rather than NAD+ biosynthesis.

Target Selectivity NAMPT Inhibition Kinase Profiling CYP2C9

Procurement-Driven Application Scenarios for 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea


Elucidating JAK2/STAT3-Dependent Oncogenic Mechanisms

This compound serves as a critical chemical probe for dissecting JAK2/STAT3 signaling in cancers such as breast (MDA-MB-468) and liver (HepG2) carcinomas. Its use ensures that observed effects on downstream targets (STAT3, Cyclin D1, MMP9) are due to specific pathway inhibition, as demonstrated by the class-level evidence [1]. Researchers should prioritize this specific regioisomer to avoid the inactivity likely seen with the 2-thiophene analog .

Establishing SAR in Naphthyl-Urea Kinase Inhibitor Libraries

For medicinal chemistry groups optimizing JAK2 inhibitors, this compound is an essential comparator for exploring the steric and electronic effects of the 3-thiophene-pyridine moiety. Its biological data can be benchmarked against other substituent variations detailed in the foundational patent to map potency and selectivity cliffs [1].

Comparative Oncology Profiling Against NAMPT-Targeted Agents

In studies aiming to differentiate the therapeutic window of JAK/STAT versus NAD+ biosynthesis inhibition, this compound provides a valuable tool. Its distinct target profile allows for benchmarking against well-characterized NAMPT inhibitors, which are known to carry significant CYP2C9 liabilities, to assess the therapeutic potential of each mechanism in specific tumor models [2].

Quote Request

Request a Quote for 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.